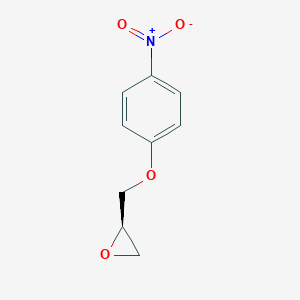

Oxirane, ((4-nitrophenoxy)methyl)-, (R)-

Description

Significance as a Chiral Building Block in Enantioselective Synthesis

The primary significance of (R)-Oxirane, ((4-nitrophenoxy)methyl)- lies in its role as a chiral building block. In asymmetric synthesis, the goal is to produce a single enantiomer of a target molecule, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities. uwindsor.ca Chiral building blocks are enantiomerically pure starting materials that introduce a specific stereocenter into a molecule, guiding the stereochemical outcome of subsequent reactions. uvic.ca

(R)-Oxirane, ((4-nitrophenoxy)methyl)- serves this purpose effectively. The "(R)" designation specifies the absolute configuration at its chiral center. When this molecule is used in a synthesis, it transfers its chirality to the final product. This strategy is fundamental to creating complex chiral molecules without needing to perform a difficult and often inefficient separation of enantiomers at a later stage. nih.gov The predictable stereochemistry of its reactions makes it a reliable component in the synthesis of enantiopure compounds. nih.gov For instance, similar chiral oxiranes are utilized in the synthesis of specific enantiomers of β-adrenergic blockers, where the biological activity often resides in only one of the isomers. nih.govnih.gov

Relevance as a Key Intermediate in Complex Molecule Construction

Beyond being a source of chirality, (R)-Oxirane, ((4-nitrophenoxy)methyl)- is a key intermediate in the construction of more complex molecules. The epoxide ring is highly reactive due to significant ring strain, making it susceptible to ring-opening reactions by a wide variety of nucleophiles. youtube.comlumenlearning.com This reactivity allows for the stereospecific introduction of new functional groups at two adjacent carbon atoms.

The ring-opening of the epoxide can proceed through different mechanisms, primarily SN2-like under basic or neutral conditions and SN1-like under acidic conditions. lumenlearning.com This allows chemists to control the regioselectivity of the reaction, dictating where the incoming nucleophile will attack. youtube.comlumenlearning.com For example, in the synthesis of β-blockers, the epoxide ring is opened by an amine to introduce the characteristic amino alcohol side chain. The use of an enantiomerically pure oxirane, such as the (R)-isomer, ensures that the resulting product also has the desired stereochemistry. nih.govresearchgate.net This strategic use of epoxide chemistry is pivotal in the multi-step synthesis of many pharmaceuticals and other complex organic molecules. encyclopedia.pub

Overview of Oxirane Chemistry in the Context of Chiral Synthesis

The chemistry of oxiranes (epoxides) is a cornerstone of modern asymmetric synthesis. The ability to create chiral epoxides and to open their rings stereoselectively provides a powerful method for controlling the three-dimensional structure of molecules. encyclopedia.pubtandfonline.com

The synthesis of chiral epoxides can be achieved through several methods, most notably the asymmetric epoxidation of alkenes. nih.gov Landmark reactions like the Sharpless-Katsuki epoxidation and the Jacobsen epoxidation utilize chiral catalysts to convert achiral alkenes into chiral epoxides with high enantioselectivity. uvic.ca

Once formed, the ring-opening of these chiral epoxides is a highly stereoselective process. In an SN2 reaction, the nucleophile attacks from the side opposite to the carbon-oxygen bond (backside attack), resulting in an inversion of the stereochemistry at the site of attack. lumenlearning.com This predictable outcome is crucial for maintaining and transferring chiral information throughout a synthetic sequence. The versatility of nucleophiles that can be used—including amines, alcohols, thiols, and organometallic reagents—makes chiral oxiranes exceptionally useful intermediates for building a wide array of complex, enantiomerically pure products. youtube.comtandfonline.com

Chemical Compound Data

Below is a table summarizing key information for Oxirane, ((4-nitrophenoxy)methyl)-, (R)-.

| Identifier | Value |

| Compound Name | Oxirane, ((4-nitrophenoxy)methyl)-, (R)- |

| Synonyms | (R)-2-((4-Nitrophenoxy)methyl)oxirane, (R)-Glycidyl p-nitrophenyl ether, (2R)-2-[(4-Nitrophenoxy)methyl]oxirane |

| Molecular Formula | C9H9NO4 |

| Molecular Weight | 195.17 g/mol |

| CAS Number | 125279-81-4 |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(4-nitrophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIGOBKNDYAZTP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154722 | |

| Record name | Oxirane, ((4-nitrophenoxy)methyl)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125279-81-4 | |

| Record name | 1,2-Epoxy-3-(p-nitrophenoxy)propane, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, ((4-nitrophenoxy)methyl)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49IWT8U7IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Reactivity and Mechanistic Transformations of R Oxirane, 4 Nitrophenoxy Methyl

Nucleophilic Ring-Opening Reactions of (R)-Oxirane, ((4-nitrophenoxy)methyl)-

The strained three-membered ring of epoxides, including (R)-Oxirane, ((4-nitrophenoxy)methyl)-, makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These transformations are fundamental in synthetic organic chemistry for the construction of 1,2-difunctionalized compounds. The presence of the electron-withdrawing 4-nitrophenoxy group can influence the reactivity of the oxirane ring.

Aminolysis for Beta-Amino Alcohol Synthesis

The reaction of epoxides with amines, known as aminolysis, is a direct and widely used method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds and chiral auxiliaries. The aminolysis of (R)-Oxirane, ((4-nitrophenoxy)methyl)- with various primary and secondary amines yields a range of 1-amino-3-(4-nitrophenoxy)propan-2-ol derivatives.

This reaction can be performed under various conditions, often accelerated by catalysts. For instance, the use of lipase biocatalysts in a one-pot synthesis from 4-nitrophenol (B140041), epichlorohydrin (B41342), and amines has been reported to produce β-amino alcohol derivatives in excellent yields with high regioselectivity. growingscience.com The electron-withdrawing nature of the nitro group in 4-nitrophenol can stabilize the phenoxide intermediate, potentially requiring longer reaction times compared to less electron-deficient phenols. growingscience.comresearchgate.net

Catalyst-free aminolysis can also be efficient. The reaction of epoxides with amines in water has been shown to produce β-amino alcohols with high selectivity and in excellent yields without the need for a catalyst. organic-chemistry.org The choice of catalyst and reaction conditions can significantly impact the reaction's efficiency and selectivity.

Table 1: Examples of Catalysts Used in Epoxide Aminolysis for β-Amino Alcohol Synthesis

| Catalyst | Nucleophile Type | Conditions | Key Features |

|---|---|---|---|

| Lipase from Aspergillus Oryzae | Aromatic & Aliphatic Amines | One-pot, with PTC | Environmentally friendly, high yields, reusable catalyst. growingscience.com |

| Graphite Oxide | Aromatic & Aliphatic Amines | Solvent-free, room temp. | Heterogeneous, recyclable, metal-free, high yields, short reaction times. tubitak.gov.tr |

| Calcium trifluoromethanesulfonate | Various Amines | Mild conditions | High regio- and stereoselectivity. rroij.com |

| Zinc(II) perchlorate hexahydrate | Various Amines | Solvent-free | Excellent chemo-, regio-, and stereoselectivities. organic-chemistry.org |

Hydrolysis Pathways (Chemical and Enzymatic)

The hydrolysis of (R)-Oxirane, ((4-nitrophenoxy)methyl)- results in the formation of 3-(4-nitrophenoxy)propane-1,2-diol. This process can occur through chemical or enzymatic pathways.

Chemical Hydrolysis: Chemical hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack by water. The attack generally occurs at the more substituted carbon atom due to the development of a partial positive charge that is stabilized by the neighboring substituents. researchgate.netyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as the nucleophile and attacks one of the epoxide carbons, typically the less sterically hindered one, in a classic S(_N)2 reaction. researchgate.net

Enzymatic Hydrolysis: Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. These enzymes are known for their high enantioselectivity and regioselectivity. researchgate.net The enzymatic hydrolysis of a racemic mixture containing (R)- and (S)-Oxirane, ((4-nitrophenoxy)methyl)- could potentially be used for kinetic resolution, yielding an enantiomerically enriched epoxide and the corresponding diol. The regioselectivity of the enzymatic attack can be influenced by the nature of the substituent on the epoxide. researchgate.net

Reactions with Thiol-Based Nucleophiles

Thiols (R-SH) and their conjugate bases, thiolates (RS⁻), are potent nucleophiles that readily react with epoxides. masterorganicchemistry.com The reaction of (R)-Oxirane, ((4-nitrophenoxy)methyl)- with a thiol-based nucleophile results in the ring-opening of the epoxide to form a β-hydroxy thioether.

Due to the high nucleophilicity and lower basicity of thiolates compared to alkoxides, these reactions proceed efficiently via an S(_N)2 mechanism. masterorganicchemistry.com The thiolate anion attacks one of the carbon atoms of the oxirane ring, leading to the cleavage of the C-O bond. The reaction is highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon atom. This results in the formation of 1-((alkyl/aryl)thio)-3-(4-nitrophenoxy)propan-2-ol.

Regioselectivity and Stereochemical Control in Ring Opening

The ring-opening of (R)-Oxirane, ((4-nitrophenoxy)methyl)- is subject to strict regiochemical and stereochemical control, which depends on the reaction conditions (acidic vs. basic/nucleophilic).

Regioselectivity: The epoxide has two electrophilic carbons: a primary carbon (C1) and a secondary carbon (C2, attached to the CH₂-OAr group).

Under basic or neutral conditions , with strong nucleophiles (e.g., amines, thiolates, OH⁻), the reaction follows an S(_N)2 mechanism. The nucleophile attacks the less sterically hindered primary carbon atom. tubitak.gov.tr

Under acid-catalyzed conditions , the epoxide oxygen is protonated. The transition state has significant carbocation character. The positive charge is better stabilized at the more substituted secondary carbon. Consequently, weak nucleophiles will preferentially attack the secondary carbon atom. researchgate.netyoutube.com

Stereochemical Control: The ring-opening is a stereospecific process. Since the starting material is the (R)-enantiomer, the reaction proceeds with inversion of configuration at the center of nucleophilic attack. For an attack at the primary carbon, the stereocenter at the secondary carbon remains unchanged. If the attack occurs at the secondary carbon, its configuration will be inverted. This stereochemical control is crucial for the synthesis of enantiomerically pure products.

Lewis Acid-Catalyzed Ring Opening

Lewis acids are effective catalysts for epoxide ring-opening reactions, allowing them to proceed under mild conditions and with weaker nucleophiles. A Lewis acid coordinates to the oxygen atom of the epoxide ring, polarizing the C-O bonds and making the carbon atoms more electrophilic. nih.gov This activation enhances the epoxide's reactivity towards nucleophilic attack.

The enhanced reactivity is attributed to the Lewis acid making the epoxide oxygen a "better leaving group" and reducing the steric (Pauli) repulsion between the nucleophile and the epoxide. nih.gov This catalytic approach has been used for various nucleophilic additions, including aminolysis and reactions with thiols. The choice of Lewis acid can also influence the regioselectivity of the ring-opening reaction.

Table 2: Common Lewis Acids in Epoxide Ring-Opening Reactions

| Lewis Acid | Function |

|---|---|

| Zn(II), Sc(III), In(III) salts | Activate the epoxide by coordinating to the oxygen. |

| LiClO₄ | Enhances reactivity, particularly with poor nucleophiles. organic-chemistry.org |

| Boron Trifluoride (BF₃) | Strong Lewis acid for activating epoxides. |

Metal-Catalyzed Ring-Opening Reactions

Various metal complexes serve as efficient catalysts for the ring-opening of epoxides, offering advantages in terms of yield, selectivity, and reaction conditions. These catalysts often function as Lewis acids but can also operate through other mechanisms.

For instance, iridium trichloride has been shown to effectively catalyze the aminolysis of epoxides at room temperature, affording β-amino alcohols in excellent yields. rroij.com Similarly, zinc-catalyzed systems provide a novel route for the nucleophilic opening of epoxide rings by amines. rroij.com In some cases, metal catalysts can also influence the selectivity of the reaction. For example, selective hydrogenation of the nitro group in a nitrophenol epoxide using a Pt/C catalyst was reported to also cause reductive ring-opening of the epoxide. mdpi.com

The development of chiral metal-based catalysts has been instrumental in achieving asymmetric ring-opening of meso-epoxides, leading to enantiomerically enriched products.

Rearrangement Reactions and Isomerizations

The rearrangement of epoxides, typically catalyzed by Lewis or Brønsted acids, is a known transformation that can lead to various isomeric products, most commonly carbonyl compounds (aldehydes or ketones) or allylic alcohols. core.ac.uk The general mechanism involves coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates either a hydride or alkyl shift to an adjacent carbocation-like center. core.ac.uk

However, for (R)-Oxirane, ((4-nitrophenoxy)methyl)-, specific studies detailing its rearrangement or isomerization behavior are not extensively documented in the scientific literature. Based on general reactivity patterns of substituted epoxides, treatment with a Lewis acid like BF\textsubscript{3}·OEt\textsubscript{2} could potentially induce rearrangement. The outcome would depend on the migratory aptitude of the adjacent groups and the stability of the resulting intermediates. For instance, rearrangement could theoretically lead to a substituted aldehyde. Further empirical research is required to fully characterize the isomerization pathways available to this specific compound.

Derivatization Strategies Involving Functional Group Modifications

The bifunctional nature of (R)-Oxirane, ((4-nitrophenoxy)methyl)- allows for selective chemical modifications at either the nitrophenoxy moiety or the oxirane ring.

The nitrophenoxy group offers several handles for chemical modification. The strong electron-withdrawing nature of the nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (S\textsubscript{N}Ar). However, displacing the ether linkage itself would be challenging. More feasible reactions include the modification of the nitro group or substitution at other positions if they were activated.

A primary transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H\textsubscript{2} with Pd/C or Pt/C) or chemical reducing agents like SnCl\textsubscript{2}. Care must be taken during this process, as some catalytic systems can also induce the reductive opening of the epoxide ring. Selective hydrogenation conditions are therefore crucial to preserve the oxirane functionality. The resulting aminophenoxy derivative is a valuable intermediate for further derivatization, such as amide or sulfonamide formation.

Table 3: Selected Reactions at the Nitrophenoxy Moiety

| Reaction Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pt/C in THF; or SnCl₂ in EtOH/HCl | (R)-Oxirane, ((4-aminophenoxy)methyl)- | Requires careful selection of catalyst to avoid epoxide ring-opening. |

The high ring strain of the epoxide makes it susceptible to ring-opening reactions with a wide variety of nucleophiles. These reactions can be performed under either basic (nucleophilic) or acidic conditions, often with different regiochemical outcomes for unsymmetrical epoxides.

Under basic or neutral conditions, the ring-opening follows a pure S\textsubscript{N}2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. For (R)-Oxirane, ((4-nitrophenoxy)methyl)-, this is the terminal (primary) carbon. This reaction proceeds with the inversion of stereochemistry at the site of attack. A wide range of strong nucleophiles can be employed, including amines, thiols, alkoxides, and cyanide.

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the epoxide carbons. For epoxides with primary and secondary carbons, the attack still predominantly occurs at the less substituted (primary) carbon in an S\textsubscript{N}2-like fashion. The reaction results in the formation of a 1,2-disubstituted product where the nucleophile and the resulting hydroxyl group are in a trans configuration.

Table 4: Oxirane Ring-Opening Reactions

| Nucleophile | Conditions | Major Product | Mechanism Type |

|---|---|---|---|

| Amine (R-NH₂) | Basic or Neutral (e.g., neat or in alcohol) | (R)-1-(Alkylamino)-3-(4-nitrophenoxy)propan-2-ol | S\textsubscript{N}2 |

| Thiol (R-SH) | Base-catalyzed (e.g., NaH, Et₃N) | (R)-1-(Alkylthio)-3-(4-nitrophenoxy)propan-2-ol | S\textsubscript{N}2 |

| Alcohol (R-OH) / Water (H₂O) | Acid-catalyzed (e.g., H₂SO₄, HCl) | (R)-1-Alkoxy-3-(4-nitrophenoxy)propan-2-ol / (R)-3-(4-Nitrophenoxy)propane-1,2-diol | Acid-catalyzed S\textsubscript{N}2-like |

| Azide (N₃⁻) | Basic (e.g., NaN₃ in DMF/H₂O) | (R)-1-Azido-3-(4-nitrophenoxy)propan-2-ol | S\textsubscript{N}2 |

Spectroscopic and Chromatographic Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity of atoms and their spatial arrangement. For chiral molecules like (R)-((4-nitrophenoxy)methyl)oxirane, NMR is instrumental in confirming the molecular structure and can be used to assess enantiomeric purity, often with the aid of chiral derivatizing agents or chiral solvating agents.

Proton NMR (¹H NMR) for Stereochemical Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the signals are characteristic of the electronic environment and neighboring protons.

For (R)-((4-nitrophenoxy)methyl)oxirane, the ¹H NMR spectrum exhibits distinct signals for the aromatic protons of the p-nitrophenoxy group and the aliphatic protons of the oxirane ring and the methylene (B1212753) bridge. The protons on the chiral center and the adjacent methylene group of the oxirane ring are diastereotopic, leading to complex splitting patterns that are sensitive to the stereochemistry. While a standard ¹H NMR spectrum of a single enantiomer will not differ from that of its opposite enantiomer, the use of chiral resolving agents can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess.

Table 1: Representative ¹H NMR Spectral Data for the Oxirane Moiety in Similar Glycidyl (B131873) Ethers

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 (Oxirane CH) | 3.10 - 3.40 | m | - |

| H-3a (Oxirane CH₂) | 2.65 - 2.85 | dd | J ≈ 5.0, 2.5 |

| H-3b (Oxirane CH₂) | 2.85 - 3.05 | dd | J ≈ 5.0, 4.5 |

| H-1a (Methylene OCH₂) | 3.90 - 4.20 | dd | J ≈ 11.0, 6.0 |

| H-1b (Methylene OCH₂) | 4.20 - 4.50 | dd | J ≈ 11.0, 3.0 |

Note: The exact chemical shifts and coupling constants for (R)-((4-nitrophenoxy)methyl)oxirane may vary depending on the solvent and experimental conditions. The data presented is a representative range based on analogous structures.

Carbon NMR (¹³C NMR) for Structural Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment.

In the ¹³C NMR spectrum of (R)-((4-nitrophenoxy)methyl)oxirane, separate resonances are expected for the carbons of the p-nitrophenyl group, the methylene bridge, and the oxirane ring. The chemical shifts of the oxirane carbons are particularly characteristic.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-((4-nitrophenoxy)methyl)oxirane

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-2 (Oxirane CH) | 48 - 52 |

| C-3 (Oxirane CH₂) | 43 - 47 |

| C-1 (Methylene OCH₂) | 68 - 72 |

| C-ipso (Aromatic C-O) | 160 - 165 |

| C-ortho (Aromatic CH) | 114 - 118 |

| C-meta (Aromatic CH) | 125 - 129 |

| C-para (Aromatic C-NO₂) | 140 - 144 |

Note: These are predicted values and may differ from experimental results.

Advanced NMR Techniques (e.g., 2D NMR, NOESY for Relative Stereochemistry)

While standard 1D NMR is excellent for structural confirmation, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and elucidating complex connectivity. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with their directly attached carbons and more distant carbons, respectively.

For determining relative stereochemistry in related molecules, the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is particularly useful. It identifies protons that are close in space, providing crucial information about the three-dimensional structure. In the context of a single enantiomer like (R)-((4-nitrophenoxy)methyl)oxirane, NOESY can confirm the spatial relationships between the protons on the oxirane ring and the adjacent methylene group, which are fixed due to the defined stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For Oxirane, ((4-nitrophenoxy)methyl)-, (R)-, HRMS is used to confirm the molecular formula, C₉H₉NO₄. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₉NO₄ |

| Calculated Exact Mass | 195.0532 |

| Measured Exact Mass | Typically within a few ppm of the calculated value |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component.

For the analysis of (R)-((4-nitrophenoxy)methyl)oxirane, GC-MS can be used to assess its purity. The mass spectrum obtained will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this type of compound include cleavage of the ether bond and fragmentation of the oxirane ring.

Table 4: Potential Key Fragments in the Mass Spectrum of ((4-nitrophenoxy)methyl)oxirane

| m/z | Fragment Identity |

| 195 | [M]⁺ (Molecular Ion) |

| 139 | [M - C₃H₄O]⁺ (Loss of the oxirane ring) |

| 123 | [C₆H₄NO₂]⁺ (p-nitrophenoxy cation) |

| 57 | [C₃H₅O]⁺ (Glycidyl cation) |

Note: The relative intensities of these fragments can provide further structural clues.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the identification and quantification of chemical compounds. For Oxirane, ((4-nitrophenoxy)methyl)-, (R)-, LC-MS provides critical information on its molecular weight and can help in identifying process-related impurities.

Research Findings: Analysis of small, relatively non-polar molecules like aryl glycidyl ethers by LC-MS can present challenges due to their poor ionization efficiency in common techniques like electrospray ionization (ESI). However, effective ionization can often be achieved using Atmospheric Pressure Chemical Ionization (APCI) or by forming adducts in ESI. For glycidyl ethers, the formation of an ammonium (B1175870) adduct ([M+NH₄]⁺) is a common strategy to generate a stable precursor ion for MS/MS analysis. fao.orgresearchgate.net

In a typical method, the compound is first separated from other components in a mixture using a reverse-phase HPLC column (e.g., C18). The eluent is then introduced into the mass spectrometer. For Oxirane, ((4-nitrophenoxy)methyl)-, (R)- (molecular weight 195.17 g/mol ), the expected ammonium adduct [C₉H₉NO₄ + NH₄]⁺ would have a mass-to-charge ratio (m/z) of 213.1.

Subsequent fragmentation of this precursor ion in the mass spectrometer (MS/MS) would yield characteristic product ions. A plausible fragmentation pathway involves the cleavage of the ether bond, leading to the formation of the 4-nitrophenoxide ion or related fragments. In some cases, in-source derivatization has been used to enhance the sensitivity for analyzing glycidyl ethers, where the analyte reacts with ions from the eluent (e.g., ethylnitrilium from acetonitrile) to form a more readily detectable product. nih.govacs.org

Table 1: Plausible LC-MS Parameters for the Analysis of Oxirane, ((4-nitrophenoxy)methyl)-, (R)-

| Parameter | Value/Condition |

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B), both containing 5 mM Ammonium Acetate |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Precursor Ion (m/z) | 213.1 ([M+NH₄]⁺) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification |

Chiral Chromatography for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of Oxirane, ((4-nitrophenoxy)methyl)-, (R)- is critical, as the opposite (S)-enantiomer would lead to the formation of the pharmacologically less active or inactive enantiomer of the final drug product. Chiral chromatography is the definitive method for this assessment.

Chiral HPLC is the most widely used method for separating enantiomers of non-volatile or thermally labile compounds. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.

Research Findings: Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for the separation of aryl glycidyl ether enantiomers and their derivatives. mdpi.comnih.gov For compounds structurally similar to Oxirane, ((4-nitrophenoxy)methyl)-, (R)-, such as the intermediates used in the synthesis of nitro-substituted propranolol (B1214883), excellent separation has been achieved. mdpi.com A normal-phase method typically provides the best resolution. The mobile phase usually consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. A small amount of a basic additive, like diethylamine (B46881) (DEA), is often included to improve peak shape and resolution for compounds with amine functionalities or, in this case, to interact with residual silanols on the stationary phase. mdpi.com

Table 2: Typical Chiral HPLC Conditions for Enantiomeric Purity

| Parameter | Value/Condition | Source |

| Column | Kromasil 5-Amycoat (amylose-based CSP) (150 mm × 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 86:14:0.1 v/v/v) | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Temperature | Ambient | mdpi.com |

| Detection | UV at 254 nm | mdpi.com |

Under these conditions, the (R)- and (S)-enantiomers would be baseline resolved, allowing for the accurate determination of the enantiomeric excess (e.e.) of the desired (R)-enantiomer.

For volatile and thermally stable compounds, chiral gas chromatography offers high resolution and sensitivity. The compound is vaporized and passed through a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative.

Research Findings: Direct enantioselective GC analysis of oxirane derivatives has been successfully demonstrated. nih.govchromatographyonline.com Cyclodextrin-based stationary phases, such as those modified with alkyl or silyl (B83357) groups (e.g., Rt-bDEX series), are commonly employed for this purpose. gcms.cz These phases create chiral cavities into which one enantiomer fits better than the other, leading to different retention times. researchgate.net

Table 3: General Chiral GC Conditions for Oxirane Derivatives

| Parameter | Value/Condition |

| Column | Cyclodextrin-based CSP (e.g., Rt-bDEXse, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Optimized temperature gradient (e.g., start at 100 °C, ramp to 220 °C) |

| Detector | Flame Ionization Detector (FID) |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific molecular vibration (e.g., stretching or bending).

Research Findings: The IR spectrum of Oxirane, ((4-nitrophenoxy)methyl)-, (R)- will exhibit characteristic absorption bands corresponding to its constituent functional groups: the nitro group, the aromatic ring, the ether linkage, and the oxirane (epoxide) ring.

Nitro Group (NO₂): Aromatic nitro compounds show two strong and distinct stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹. ebi.ac.uk

Ether (C-O-C): The aryl-alkyl ether linkage will produce a strong asymmetric C-O-C stretching band, typically around 1250 cm⁻¹, and a symmetric stretch near 1050 cm⁻¹. libretexts.org

Oxirane Ring: The three-membered epoxide ring has several characteristic vibrations. An asymmetric ring stretch (C-O-C) is found between 950–810 cm⁻¹, and a symmetric ring stretch (ring "breathing") is located around 1250 cm⁻¹, which often overlaps with the ether C-O stretch. Another band, often intense, appears between 880–750 cm⁻¹ due to a symmetric C-O-C stretch.

Table 4: Predicted Characteristic IR Absorption Bands for Oxirane, ((4-nitrophenoxy)methyl)-, (R)-

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3100 | Aromatic C-H | Stretch |

| ~2930-3000 | Aliphatic C-H | Stretch |

| ~1595 | Aromatic C=C | Stretch |

| ~1520 | Aromatic NO₂ | Asymmetric Stretch |

| ~1345 | Aromatic NO₂ | Symmetric Stretch |

| ~1250 | Aryl Ether C-O / Oxirane Ring | Asymmetric Stretch / Ring Breathing |

| ~1110 | Aryl Ether C-O | Stretch |

| ~915 | Oxirane Ring | Asymmetric C-O-C Stretch |

| ~850 | Oxirane Ring / Aromatic C-H | Symmetric C-O-C Stretch / Out-of-plane bend |

X-ray Crystallography for Absolute Stereochemistry (if applicable to derivatives)

While X-ray crystallography can provide the unambiguous, three-dimensional structure of a molecule, it requires a suitable single crystal. Chiral starting materials like Oxirane, ((4-nitrophenoxy)methyl)-, (R)-, which are often oils or low-melting solids, may not readily form crystals suitable for analysis.

Research Findings: A common and definitive strategy to confirm the absolute stereochemistry of a chiral precursor is to convert it into a solid, crystalline derivative and determine the structure of that derivative. The stereochemistry of the reaction used to form the derivative must be well-understood and proceed without affecting the original chiral center.

Oxirane, ((4-nitrophenoxy)methyl)-, (R)- is a direct precursor to the (S)-enantiomers of many β-blockers, such as (S)-metoprolol. ebi.ac.ukresearchgate.net The synthesis involves the ring-opening of the (R)-oxirane with an amine, a reaction that occurs at the less substituted carbon of the epoxide and inverts the stereochemistry at the other carbon if it were the reaction site, but in this case, it establishes the new stereocenter at the alcohol. By synthesizing a derivative like (S)-metoprolol and obtaining its crystal structure, the (S)-configuration of the product can be unequivocally determined. This, in turn, confirms that the starting material must have been the (R)-enantiomer. The crystal structure of (S)-metoprolol has been determined, providing a solid reference for this confirmation. researchgate.netnih.gov

Table 5: Crystallographic Data for (S)-Metoprolol, a Derivative

| Parameter | Value | Source |

| Chemical Formula | C₁₅H₂₅NO₃ | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.netnih.gov |

| a (Å) | 16.0344 | researchgate.net |

| b (Å) | 5.4375 | researchgate.net |

| c (Å) | 17.8512 | researchgate.net |

| β (°) | 100.731 | researchgate.net |

| Volume (ų) | 1529.18 | researchgate.net |

| Z | 4 | researchgate.net |

Computational and Theoretical Studies on R Oxirane, 4 Nitrophenoxy Methyl

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the atomic level. For (R)-Oxirane, ((4-nitrophenoxy)methyl)-, these calculations could provide critical insights into its reactivity, especially in nucleophilic ring-opening reactions, which are characteristic of epoxides.

The determination of transition state (TS) geometries and the associated energy barriers is fundamental to understanding the kinetics and mechanism of a chemical reaction. For the reactions of (R)-Oxirane, ((4-nitrophenoxy)methyl)-, such as its reaction with a nucleophile, computational studies would typically involve:

Locating Transition States: Using computational methods to find the specific molecular geometry that represents the highest point on the reaction energy profile between reactants and products.

Calculating Energy Barriers (Activation Energies): Determining the energy difference between the reactants and the transition state. This value is crucial for predicting reaction rates.

For example, in a nucleophilic attack on the epoxide ring, two potential sites exist: the less substituted carbon (C3) and the more substituted carbon (C2) of the oxirane ring. Quantum chemical calculations could determine the energy barriers for both pathways, thus predicting the regioselectivity of the reaction. However, specific published data on the calculated transition state geometries and energy barriers for reactions involving (R)-Oxirane, ((4-nitrophenoxy)methyl)- are not readily found.

The three-dimensional structure of (R)-Oxirane, ((4-nitrophenoxy)methyl)- is not rigid. Rotation around the single bonds, particularly the C-O-C linkage between the phenyl ring and the glycidyl (B131873) group, and the C-C bond of the glycidyl moiety, gives rise to various conformers. A conformational analysis would involve:

Potential Energy Surface Scan: Systematically rotating specific dihedral angles to map out the potential energy surface and identify stable conformers (energy minima).

Geometry Optimization: Fully optimizing the geometry of each identified conformer to determine its precise structure and relative energy.

Boltzmann Distribution: Calculating the population of each conformer at a given temperature based on their relative energies.

Studies on analogous molecules, such as phenyl glycidyl ether and (R)-glycidyl methyl ether, have shown that the relative orientation of the ether oxygen, the phenyl ring, and the epoxide ring significantly influences the molecule's properties. osti.govrsc.org For (R)-Oxirane, ((4-nitrophenoxy)methyl)-, the interplay between the bulky 4-nitrophenoxy group and the oxirane ring would be a key determinant of the conformational landscape. While the principles of conformational analysis are well-established, a detailed study with specific data for this compound is not available.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their dynamic properties and reactivity in solution. An MD simulation of (R)-Oxirane, ((4-nitrophenoxy)methyl)- in a solvent could:

Solvent Effects: Reveal how solvent molecules arrange around the solute and influence its conformation and the accessibility of its reactive sites.

Sampling Conformational Space: Explore the different conformations the molecule adopts in solution and the transitions between them.

Predicting Reactivity: By combining MD with quantum mechanics (QM/MM methods), one could simulate a reaction in a more realistic, solvated environment to predict how the solvent influences the reaction pathway and energy barriers.

Despite the potential of this technique, specific MD simulation studies focused on predicting the reactivity of (R)-Oxirane, ((4-nitrophenoxy)methyl)- have not been identified in the literature.

Prediction of Reactivity, Regioselectivity, and Enantioselectivity

Computational chemistry offers various tools to predict the reactivity and selectivity of chemical reactions. For (R)-Oxirane, ((4-nitrophenoxy)methyl)-, key predictions would include:

Reactivity: Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential map can identify the most nucleophilic and electrophilic sites, thus predicting its general reactivity. The electron-withdrawing nature of the 4-nitrophenyl group is expected to activate the epoxide ring towards nucleophilic attack.

Regioselectivity: In the ring-opening of unsymmetrical epoxides, the nucleophile can attack either of the two carbon atoms of the ring. The outcome (regioselectivity) depends on the reaction conditions (acidic or basic) and the nature of the nucleophile. Computational modeling of the transition states for both possible attack pathways allows for the prediction of the major product.

Enantioselectivity: While the starting material is enantiopure (R-enantiomer), computational studies can be crucial in understanding how this chirality is transferred during a reaction, especially when creating new stereocenters. In enzymatic reactions, for instance, docking and QM/MM calculations can model the interaction of the substrate with the enzyme's active site to explain the observed enantioselectivity. Experimental studies have shown enantioselectivity in the enzymatic detoxification of glycidyl 4-nitrophenyl ether, with a preference for the (R)-isomer. nih.gov

While these predictive methods are standard, specific computational studies applying them to provide detailed predictions for (R)-Oxirane, ((4-nitrophenoxy)methyl)- are lacking.

Chiroptical Property Calculations (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy techniques like ECD and ORD are essential for characterizing chiral molecules. Theoretical calculations are vital for interpreting these experimental spectra and for determining the absolute configuration of a molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. Simulating the ECD spectrum involves calculating the electronic transitions of the molecule and their corresponding rotatory strengths. A comparison of the calculated spectrum with the experimental one can confirm the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. Theoretical calculations of ORD involve determining the specific rotation at various wavelengths. Similar to ECD, comparing the calculated and experimental ORD curves is a powerful tool for stereochemical assignment.

Computational studies on similar molecules like (R)-glycidyl methyl ether have demonstrated the complexity of accurately predicting chiroptical properties due to conformational flexibility and solvent effects. rsc.org For (R)-Oxirane, ((4-nitrophenoxy)methyl)-, the presence of the nitroaromatic chromophore would lead to distinct signals in the ECD and ORD spectra. However, to date, no specific computational studies reporting the calculated ECD or ORD spectra for this compound have been published.

Applications and Synthetic Utility of R Oxirane, 4 Nitrophenoxy Methyl

As a Chiral Precursor in Asymmetric Synthesis

The defined (R)-stereochemistry of the oxirane allows for the transfer of chirality into new, more complex molecules. The regioselective ring-opening of the epoxide is a cornerstone of its synthetic utility, enabling the creation of various enantiomerically pure compounds.

Synthesis of Enantiopure Beta-Amino Alcohols

Enantiomerically pure β-amino alcohols are critical structural motifs found in numerous biologically active compounds and are used as chiral auxiliaries in asymmetric synthesis. organic-chemistry.orgrroij.com The synthesis of these compounds is one of the most important applications of (R)-Oxirane, ((4-nitrophenoxy)methyl)-. The reaction proceeds via the regioselective ring-opening of the epoxide with a primary or secondary amine. scielo.org.mx

The reaction follows a standard SN2 mechanism, where the amine nucleophile attacks the sterically least hindered terminal carbon of the oxirane ring. rroij.comresearchgate.net This process is highly regioselective and occurs without affecting the original stereocenter, thus yielding optically pure (R)-β-amino alcohols. A wide variety of amines can be employed in this reaction, providing access to a diverse library of β-amino alcohol derivatives. researchgate.net For instance, the reaction of (R)-glycidyl 4-nitrophenyl ether with isopropylamine (B41738) is analogous to the synthesis of beta-blocker precursors like nitropropranolol. mdpi.com Research has also highlighted the potential of resulting compounds, such as 1-(4-nitrophenoxy)-3-amino-propan-2-ol derivatives, as leads for new antibiotics. researchgate.net

Table 1: Synthesis of Enantiopure (R)-β-Amino Alcohols

| Amine (Nucleophile) | Resulting (R)-β-Amino Alcohol Product |

| Isopropylamine | (R)-1-(Isopropylamino)-3-(4-nitrophenoxy)propan-2-ol |

| Diethylamine (B46881) | (R)-1-(Diethylamino)-3-(4-nitrophenoxy)propan-2-ol |

| Benzylamine | (R)-1-(Benzylamino)-3-(4-nitrophenoxy)propan-2-ol |

| Morpholine (B109124) | (R)-1-Morpholino-3-(4-nitrophenoxy)propan-2-ol |

Synthesis of Chiral Diols

Chiral 1,2-diols are versatile intermediates in organic synthesis, serving as precursors for natural products and pharmaceuticals. The hydrolysis of (R)-Oxirane, ((4-nitrophenoxy)methyl)- provides a direct route to the corresponding enantiopure vicinal diol. This ring-opening reaction can be catalyzed by either acid or base, or it can be performed using biocatalytic methods.

Enzymatic hydrolysis, utilizing epoxide hydrolases, is a particularly powerful method for this transformation. niscpr.res.in This biocatalytic approach often proceeds with high enantioselectivity and under mild, environmentally benign conditions, ensuring the stereochemical integrity of the product. niscpr.res.in The hydrolysis of the (R)-epoxide yields (R)-3-(4-nitrophenoxy)propane-1,2-diol, a valuable chiral building block for further synthetic manipulations.

Table 2: Hydrolysis to Chiral Diol

| Reagent | Product |

| H₂O / H⁺ or OH⁻ | (R)-3-(4-nitrophenoxy)propane-1,2-diol |

| H₂O / Epoxide Hydrolase | (R)-3-(4-nitrophenoxy)propane-1,2-diol |

Construction of Complex Heterocyclic Systems (e.g., Morpholines)

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. researchgate.nete3s-conferences.org Chiral morpholine derivatives are of particular interest for developing selective and potent therapeutic agents. rsc.orgnih.gov (R)-Oxirane, ((4-nitrophenoxy)methyl)- serves as an excellent starting material for the asymmetric synthesis of these important heterocycles.

The synthesis generally involves a two-step sequence. researchgate.net

Ring-Opening: The epoxide is first opened with an appropriate amino alcohol, such as ethanolamine, or a derivative thereof. This reaction forms an intermediate N-substituted amino diol.

Cyclization: The resulting amino diol undergoes an intramolecular cyclization, typically through dehydration with a suitable reagent (e.g., sulfuric acid), to form the six-membered morpholine ring.

This strategy allows for the creation of 2-substituted chiral morpholines where the stereochemistry is controlled by the starting (R)-epoxide.

Table 3: Synthetic Pathway to Chiral Morpholine Derivatives

| Step | Reactant(s) | Intermediate / Product |

| 1. Ring Opening | (R)-Oxirane, ((4-nitrophenoxy)methyl)- + Ethanolamine | (R)-2-((2-hydroxyethyl)amino)-3-(4-nitrophenoxy)propan-1-ol |

| 2. Cyclization | Dehydrating Agent (e.g., H₂SO₄) | (R)-2-((4-nitrophenoxy)methyl)morpholine |

Precursor for Other Chiral Building Blocks (e.g., for Salbutamol synthesis)

(R)-Oxirane, ((4-nitrophenoxy)methyl)- is a versatile platform for generating a variety of other chiral building blocks. While many established synthetic routes to the β-agonist drug Salbutamol utilize different chiral precursors or resolution techniques ic.ac.ukresearchgate.netgoogle.com, the fundamental β-amino alcohol structure of Salbutamol highlights the importance of chiral epoxides in its synthetic design.

The true utility of (R)-Oxirane, ((4-nitrophenoxy)methyl)- lies in its adaptability. The 4-nitrophenoxy moiety is not merely a passive substituent; it is an activated leaving group. This allows for its potential displacement by other nucleophiles, enabling the transformation of the initial ring-opened product into a different, highly functionalized chiral molecule. This makes the oxirane a valuable starting point for combinatorial libraries aimed at discovering new bioactive compounds.

In Pharmaceutical Chemistry as an Advanced Intermediate

The direct applicability of (R)-Oxirane, ((4-nitrophenoxy)methyl)- and its derivatives in the synthesis of pharmaceutically active compounds makes it a key advanced intermediate in drug discovery and development.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The enantioselective synthesis of Active Pharmaceutical Ingredients (APIs) is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. (R)-Oxirane, ((4-nitrophenoxy)methyl)- provides a reliable source of chirality for APIs containing the β-amino alcohol pharmacophore.

A prominent example is the class of β-adrenergic receptor antagonists, or beta-blockers, used to treat cardiovascular diseases. Many drugs in this class, such as Propranolol (B1214883), are chiral β-amino alcohols derived from the ring-opening of a corresponding glycidyl (B131873) ether with an amine. researchgate.net The synthesis of nitro-substituted propranolol analogues, for example, has been demonstrated by reacting a glycidyl naphthyl ether with isopropylamine. mdpi.com By analogy, reacting (R)-Oxirane, ((4-nitrophenoxy)methyl)- with various amines provides a straightforward and stereocontrolled route to precursors for a wide range of potential beta-blockers and other APIs. Furthermore, derivatives synthesized from this oxirane have been identified as potential antibiotic leads, underscoring its importance as a versatile intermediate for developing new therapeutic agents. researchgate.net

Table 4: Application in the Synthesis of API Precursors

| Target API Class | Key Reaction | Precursor Synthesized from (R)-Oxirane, ((4-nitrophenoxy)methyl)- |

| Beta-Blockers | Ring-opening with an amine (e.g., Isopropylamine) | (R)-1-(Alkylamino)-3-(4-nitrophenoxy)propan-2-ol |

| Antibiotics | Ring-opening with a complex amine | (R)-1-(4-nitrophenoxy)-3-(substituted-amino)propan-2-ol researchgate.net |

| Dopamine Receptor Antagonists | Used to build chiral morpholine scaffolds nih.gov | (R)-2-((4-nitrophenoxy)methyl)morpholine and derivatives |

Development of Drug Analogues and Lead Compounds (e.g., HIV-1 Protease Inhibitors)

(R)-Oxirane, ((4-nitrophenoxy)methyl)-, a chiral epoxide, serves as a critical building block in the asymmetric synthesis of pharmacologically active molecules, particularly in the development of drug analogues and lead compounds for antiviral therapies. Its utility is pronounced in the synthesis of Human Immunodeficiency Virus Type 1 (HIV-1) protease inhibitors, a class of drugs pivotal in combined antiretroviral therapy (cART). nih.govpurdue.edu The therapeutic efficacy of these inhibitors is often highly dependent on their precise three-dimensional structure, making the stereochemistry of synthetic intermediates paramount.

The strategic value of (R)-Oxirane, ((4-nitrophenoxy)methyl)- lies in its dual functionality: a strained oxirane ring that is susceptible to nucleophilic attack, and a 4-nitrophenoxy group which acts as an excellent leaving group. This combination facilitates the regioselective and stereospecific introduction of key structural motifs required for potent enzyme inhibition.

A primary application of this chiral epoxide is in the synthesis of β-amino alcohols, which are core structural components of many HIV-1 protease inhibitors. researchgate.netrroij.comresearchgate.netnih.gov The synthesis involves the ring-opening of the epoxide by a suitable amine nucleophile. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the oxirane ring, and with inversion of stereochemistry at the site of attack. This controlled reactivity allows for the establishment of the desired stereocenters in the final drug molecule.

While specific data on the direct use of (R)-Oxirane, ((4-nitrophenoxy)methyl)- in the synthesis of commercial HIV-1 protease inhibitors is not extensively detailed in publicly available literature, the synthetic strategies for analogous compounds underscore its potential. For instance, the general synthesis of β-amino alcohols from aryl glycidyl ethers and amines is a well-established method. researchgate.netnih.gov The 4-nitrophenyl group enhances the electrophilicity of the adjacent carbon atom, facilitating the ring-opening reaction.

The following table summarizes the key reactants and products in the synthesis of a generic β-amino alcohol precursor for an HIV-1 protease inhibitor using (R)-Oxirane, ((4-nitrophenoxy)methyl)-.

| Reactant 1 | Reactant 2 | Product | Significance |

| (R)-Oxirane, ((4-nitrophenoxy)methyl)- | Amine (R-NH2) | (S)-1-(Alkylamino)-3-(4-nitrophenoxy)propan-2-ol | Chiral β-amino alcohol core |

In Materials Science

In the realm of materials science, functionalized oxiranes are valuable monomers for the synthesis of specialty polymers and resins through ring-opening polymerization. nih.gov (R)-Oxirane, ((4-nitrophenoxy)methyl)- presents an interesting candidate as a precursor for such materials due to the presence of the polar and bulky 4-nitrophenoxy pendant group.

Precursor for Specialty Polymers and Resins

The polymerization of (R)-Oxirane, ((4-nitrophenoxy)methyl)- can, in principle, be initiated by either cationic or anionic initiators, leading to the formation of polyethers with pendant 4-nitrophenoxy groups. nih.gov The resulting polymer, a poly(glycidyl ether), would possess a unique combination of properties imparted by the polyether backbone and the specific side chains.

The incorporation of the 4-nitrophenoxy group into the polymer structure is expected to significantly influence the material's properties. For instance, the nitro group is a strong electron-withdrawing group, which can enhance the polymer's thermal stability and modify its electronic and optical properties. Polymers containing such aromatic nitro groups may exhibit interesting characteristics such as a high refractive index or non-linear optical activity, making them potentially useful in optoelectronic applications.

The general scheme for the ring-opening polymerization of (R)-Oxirane, ((4-nitrophenoxy)methyl)- is depicted below:

n * (R)-Oxirane, ((4-nitrophenoxy)methyl)- → [-O-CH(CH₂-O-C₆H₄-NO₂)-CH₂-]n

Detailed research findings on the specific polymerization of (R)-Oxirane, ((4-nitrophenoxy)methyl)- and the characterization of the resulting polymer are not widely reported. However, studies on the polymerization of other functionalized glycidyl ethers provide a basis for predicting its behavior. For example, the synthesis of poly(glycidyl ether)s with various pendant groups has been achieved through controlled polymerization techniques, yielding polymers with well-defined architectures and functionalities. nih.govrsc.org The resulting polyethers with pendant 4-nitrophenoxy groups could be further modified through chemical reactions of the nitro group, opening avenues for the creation of a diverse range of functional materials. The curing of such resins, for instance with agents like dicyandiamide, would lead to cross-linked networks with potentially high glass transition temperatures and specific mechanical properties. osti.gov

| Monomer | Polymer Type | Potential Properties | Potential Applications |

| (R)-Oxirane, ((4-nitrophenoxy)methyl)- | Poly(glycidyl ether) | High refractive index, thermal stability, non-linear optical activity | Specialty coatings, optical materials, high-performance resins |

Future Research Directions and Perspectives

Development of Novel Highly Stereoselective Synthetic Methods

The efficient and stereocontrolled synthesis of Oxirane, ((4-nitrophenoxy)methyl)-, (R)- is paramount for its application in multi-step syntheses. Future research will likely focus on moving beyond classical resolution techniques towards more atom-economical and direct asymmetric methods.

Current prominent methods for accessing enantiopure terminal epoxides often rely on the kinetic resolution of racemic mixtures. A prime example is the Jacobsen-Katsuki asymmetric epoxidation and the related hydrolytic kinetic resolution (HKR), which have proven effective for a range of substrates. nih.gov However, kinetic resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Future efforts will be directed towards the development of catalytic asymmetric epoxidation of the corresponding allyl ether, which could provide the (R)-epoxide in near-quantitative yield and high enantiomeric excess. The Sharpless asymmetric epoxidation is a well-established method for allylic alcohols, but new catalytic systems are needed for the direct, highly enantioselective epoxidation of simple allyl ethers. youtube.com Research into novel transition-metal catalysts, perhaps based on more earth-abundant and less toxic metals, as well as organocatalytic approaches, will be a significant area of investigation. acs.org

Table 1: Comparison of Synthetic Strategies for Chiral Epoxides

| Method | Maximum Theoretical Yield | Key Features | Future Research Focus |

| Kinetic Resolution | 50% | Well-established, broad substrate scope for some catalysts. | Higher catalyst efficiency, broader substrate scope. |

| Asymmetric Epoxidation | 100% | Atom-economical, direct access to the desired enantiomer. | Development of catalysts for unfunctionalized olefins and allyl ethers. |

| Chiral Pool Synthesis | Variable | Utilizes naturally occurring chiral molecules. | Expansion of the accessible chiral building blocks. |

Exploration of New Catalytic Systems for Efficient Transformations

The synthetic utility of Oxirane, ((4-nitrophenoxy)methyl)-, (R)- is realized through the stereospecific ring-opening of the epoxide. The development of new catalytic systems that can efficiently and regioselectively open the epoxide ring with a wide range of nucleophiles is a critical area for future research.

Metal-salen complexes, particularly those of cobalt and chromium, have been shown to be effective catalysts for the asymmetric ring-opening of epoxides. nih.govunits.it These catalysts can activate the epoxide towards nucleophilic attack and control the stereochemistry of the product. Future work will likely involve the design and synthesis of new generations of these catalysts with improved activity, selectivity, and broader substrate scope. This includes the development of heterobimetallic complexes that may offer synergistic catalytic effects. researchgate.net

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to epoxide transformations is a growing field. acs.org Chiral Brønsted acids, thioureas, and other organocatalysts can promote the enantioselective ring-opening of epoxides with various nucleophiles. researchgate.net Research in this area will focus on identifying new organocatalytic systems that are robust, recyclable, and can operate under mild and environmentally benign conditions.

In-depth Mechanistic Studies of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of Oxirane, ((4-nitrophenoxy)methyl)-, (R)- is essential for the rational design of improved catalysts and processes. Future research will employ a combination of experimental and computational techniques to elucidate complex reaction pathways.

For instance, the mechanism of the highly successful Jacobsen hydrolytic kinetic resolution has been shown to involve a cooperative bimetallic pathway where two catalyst molecules work in concert. units.it Detailed kinetic studies, spectroscopic analysis of intermediates, and high-level computational modeling will be necessary to unravel the intricate details of similar catalytic cycles for new systems. Understanding the non-covalent interactions between the catalyst, substrate, and nucleophile will be key to explaining the origins of stereoselectivity. researchgate.net

Mechanistic investigations will also extend to the various ring-opening reactions of the title compound. Elucidating the factors that control regioselectivity (attack at the substituted vs. unsubstituted carbon of the epoxide) for different nucleophiles and catalytic systems will be a primary objective. This knowledge will enable chemists to selectively synthesize either of the two possible regioisomeric products, further enhancing the synthetic value of this chiral building block.

Expansion of Applications in Target-Oriented Synthesis and Drug Discovery

Chiral epoxides are privileged intermediates in the synthesis of a wide array of pharmaceutical agents. mdpi.comencyclopedia.pub The enantiomerically pure backbone of Oxirane, ((4-nitrophenoxy)methyl)-, (R)- makes it an attractive starting material for the synthesis of complex molecules with defined stereochemistry.

Future research will focus on strategically incorporating this building block into the synthesis of novel drug candidates. The 1,2-amino alcohol moiety, readily accessible through the ring-opening of the epoxide with an amine, is a common feature in many bioactive molecules. The 4-nitrophenoxy group can be readily converted to other functional groups, or it can serve as a handle for further synthetic manipulations.

The application of this chiral epoxide in diversity-oriented synthesis to generate libraries of structurally diverse compounds for high-throughput screening will also be a promising avenue of research. By systematically reacting the epoxide with a wide range of nucleophiles and then modifying the resulting products, large and diverse collections of molecules can be prepared to probe biological space and identify new therapeutic leads. nih.gov

Table 2: Potential Pharmaceutical Scaffolds from Oxirane, ((4-nitrophenoxy)methyl)-, (R)-

| Nucleophile | Resulting Scaffold | Potential Therapeutic Area |

| Primary/Secondary Amine | Chiral β-amino alcohol | β-blockers, Antivirals |

| Phenol (B47542) | Chiral α-aryloxy alcohol | Antidepressants, Antifungals |

| Thiol | Chiral β-hydroxy thioether | Enzyme inhibitors |

| Azide | Chiral β-azido alcohol | Precursor to amino alcohols and triazoles |

Integration with Automated Synthesis Platforms and Continuous Flow Processes

The translation of synthetic methodologies from the laboratory to industrial-scale production requires robust, scalable, and efficient processes. The integration of the synthesis and transformations of Oxirane, ((4-nitrophenoxy)methyl)-, (R)- with automated synthesis platforms and continuous flow technologies represents a significant future research direction.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and optimization. mdpi.com The development of continuous flow methods for the stereoselective synthesis of the title compound, for example, by immobilizing a chiral catalyst in a packed-bed reactor, would enable its on-demand and scalable production. scispace.com

Furthermore, telescoping multiple reaction steps in a continuous flow setup can streamline synthetic sequences, reduce waste, and minimize manual handling of intermediates. figshare.com Future research will aim to develop fully automated, multi-step flow processes that start from simple precursors and deliver highly functionalized, enantiomerically pure products derived from Oxirane, ((4-nitrophenoxy)methyl)-, (R)-, thereby accelerating the drug discovery and development pipeline.

Q & A

Q. How can the oxirane oxygen content and epoxide ring stability be experimentally quantified?

-

Methodology : Oxirane oxygen (%) is measured via the AOCS Cd 9-57 method, which involves titration with hydrogen bromide in acetic acid. Theoretical oxirane oxygen values can be calculated using Equation:

For compounds with iodine values \sim101 g I₂/100 g, the theoretical oxirane oxygen is \sim6.0%. Discrepancies between experimental and theoretical values indicate side reactions (e.g., ring-opening) during synthesis or storage .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : The compound is classified under GHS as a skin/eye irritant and respiratory hazard. Use PPE (nitrile gloves, goggles), fume hoods for ventilation, and avoid dust formation. In case of exposure, rinse skin/eyes with water for ≥15 minutes. Storage requires inert atmospheres (argon) at 2–8°C to prevent epoxide ring hydrolysis .

Advanced Research Questions

Q. How can vibrational and electronic circular dichroism (ECD) spectra be simulated to confirm the (R)-configuration?

- Methodology : Use time-dependent density functional theory (TD-DFT) with the CAM-B3LYP functional and STO-TZ basis set to model vertical excitation energies. Incorporate vibronic coupling via the vertical gradient model to simulate vibrationally resolved UV/ECD spectra. Compare computed spectra to experimental data for (R)-methyl oxirane analogs, ensuring peak alignment within ±5 nm. Solvent effects (e.g., acetonitrile) can be modeled via polarizable continuum models (PCM) .

Q. What computational approaches predict regioselectivity in nucleophilic ring-opening reactions of this epoxide?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map the potential energy surface for nucleophilic attack (e.g., by amines or thiols). Analyze Fukui indices and electrostatic potential (ESP) surfaces to identify electrophilic centers. Transition state modeling (IRC) with solvation corrections (SMD model) can predict whether attack occurs at the more substituted oxirane carbon, guided by steric and electronic effects of the 4-nitrophenoxy group .

Q. How does the 4-nitrophenoxy substituent influence the compound’s reactivity compared to halogenated analogs?

- Methodology : Compare kinetics of ring-opening reactions (e.g., hydrolysis in buffered solutions) between (R)-4-nitrophenoxy and halogenated (e.g., 3-bromo, 2-chloro) derivatives. Use LC-MS to monitor reaction rates and Arrhenius plots to determine activation energies. The electron-withdrawing nitro group increases electrophilicity of the oxirane ring, accelerating nucleophilic attack by \sim2–3 orders of magnitude relative to halogenated analogs .

Q. Can this compound serve as a chiral auxiliary in asymmetric catalysis?

- Methodology : Test its utility in enantioselective alkylation or cyclopropanation reactions. For example, coordinate the epoxide oxygen to a Lewis acid catalyst (e.g., Jacobsen’s Co(salen)) and monitor diastereomeric ratios (dr) via ¹H NMR. The bulky 4-nitrophenoxy group may induce steric steering, but competing electronic effects (e.g., nitro group resonance) could reduce catalyst turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.